molecular formula C15H10FNOS B2435135 N-(1-benzothiophen-5-yl)-4-fluorobenzamide CAS No. 477539-59-6

N-(1-benzothiophen-5-yl)-4-fluorobenzamide

Cat. No.: B2435135
CAS No.: 477539-59-6
M. Wt: 271.31
InChI Key: WMXLBYOPBAMMRL-UHFFFAOYSA-N
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Description

N-(1-Benzothiophen-5-yl)-4-fluorobenzamide is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Mechanism of Action

Target of Action

N-(1-benzothiophen-5-yl)-4-fluorobenzamide is a synthetic compound that has been studied for its potential applications in scientific research. The primary target of this compound is the Collapsin Response Mediator Protein 2 (CRMP2) . CRMP2 is a microtubule-associated protein necessary for the expression of chronic pain and it regulates voltage-gated calcium and sodium channels .

Mode of Action

The compound interacts with its target, CRMP2, by binding to it. This binding has the potential to decrease the phosphorylation level of CRMP2 in cortical tissues in vivo . It’s important to note that the exact interaction between this compound and crmp2 is still under investigation .

Biochemical Pathways

The compound affects the biochemical pathways related to the function of CRMP2. CRMP2 controls the presynaptic levels of both CaV2.2 and NaV1.7, two voltage-gated ion channels essential for nociceptive signal transmission . The compound’s interaction with CRMP2 could potentially alter these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with CRMP2. By potentially decreasing the phosphorylation level of CRMP2, the compound could alter the function of voltage-gated calcium and sodium channels, thereby affecting nociceptive signal transmission .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzothiophen-5-yl)-4-fluorobenzamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: N-(1-Benzothiophen-5-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Uniqueness: N-(1-Benzothiophen-5-yl)-4-fluorobenzamide is unique due to the presence of both the benzothiophene core and the fluorobenzamide group, which confer specific electronic and steric properties that can be exploited in various applications.

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNOS/c16-12-3-1-10(2-4-12)15(18)17-13-5-6-14-11(9-13)7-8-19-14/h1-9H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXLBYOPBAMMRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)SC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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